molecular formula C12H10Br2 B051720 1,8-Bis(bromomethyl)naphthalene CAS No. 2025-95-8

1,8-Bis(bromomethyl)naphthalene

Cat. No.: B051720
CAS No.: 2025-95-8
M. Wt: 314.01 g/mol
InChI Key: GCZOMCDXYFMAGP-UHFFFAOYSA-N
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Description

1,8-Bis(bromomethyl)naphthalene is an organic compound with the molecular formula C12H10Br2. It is a derivative of naphthalene, where two bromomethyl groups are attached at the 1 and 8 positions of the naphthalene ring. This compound is known for its utility in organic synthesis, particularly in the preparation of more complex molecules.

Mechanism of Action

Target of Action

1,8-Bis(bromomethyl)naphthalene is a chemical compound used in the synthesis of indan-based unusual α-amino acid derivatives . The primary targets of this compound are these α-amino acid derivatives.

Mode of Action

The compound interacts with its targets through a process known as solid-liquid phase-transfer catalysis . This is a type of heterogeneous catalysis where the reaction occurs between a soluble reactant in the liquid phase and an insoluble reactant in the solid phase.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the synthesis of indan-based unusual α-amino acid derivatives . These derivatives could potentially have various applications in biochemical research and drug development.

Biochemical Analysis

Biochemical Properties

1,8-Bis(bromomethyl)naphthalene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it has been used in the synthesis of indan-based unusual α-amino acid derivatives, which are important in the study of enzyme catalysis and protein interactions . The nature of these interactions often involves the formation of covalent bonds between the bromomethyl groups of this compound and nucleophilic sites on enzymes or proteins.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with cellular proteins can lead to alterations in protein function, which in turn affects various cellular processes. For example, the modification of signaling proteins can disrupt normal cell signaling pathways, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The bromomethyl groups of the compound are highly reactive and can form covalent bonds with nucleophilic sites on enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure can lead to significant changes in cell behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways . For example, its interaction with enzymes involved in amino acid synthesis can lead to changes in the levels of specific amino acids and their derivatives.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form covalent bonds with proteins can also affect its transport and distribution, as modified proteins may have altered transport properties.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . For example, its localization to the nucleus can result in changes in gene expression, while its presence in the cytoplasm can affect metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Bis(bromomethyl)naphthalene can be synthesized through the bromination of 1,8-dimethylnaphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the methyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1,8-Bis(bromomethyl)naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted naphthalene derivatives.

    Oxidation: Formation of naphthalene-1,8-dicarboxylic acid or naphthalene-1,8-dialdehyde.

    Reduction: Formation of 1,8-dimethylnaphthalene.

Scientific Research Applications

1,8-Bis(bromomethyl)naphthalene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Utilized in the synthesis of biologically active compounds for medicinal chemistry research.

    Catalysis: Acts as a precursor for the preparation of catalysts used in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,8-Dimethylnaphthalene: The parent compound without bromine atoms.

    1,8-Dibromonaphthalene: A similar compound with bromine atoms directly attached to the naphthalene ring.

    1,8-Dibromomethylnaphthalene: A compound with two bromomethyl groups at the 1 and 8 positions.

Uniqueness

1,8-Bis(bromomethyl)naphthalene is unique due to the presence of two bromomethyl groups, which provide versatile reactivity for various chemical transformations. This makes it a valuable intermediate in organic synthesis and material science.

Properties

IUPAC Name

1,8-bis(bromomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZOMCDXYFMAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CBr)C(=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303037
Record name 1,8-Bis(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2025-95-8
Record name 1,8-Bis(bromomethyl)naphthalene
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Record name 1,8-Bis(bromomethyl)naphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-Bis(bromomethyl)naphthalene
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Synthesis routes and methods

Procedure details

A mixture of naphthalene-1,8-diyldimethanol (1.15 g, 6 mmol) and CH2Cl2 (10 mL) was stirred mechanically and PBr3 (1.2 mL) added dropwise over 20 mins. During the first half of the addition the solution refluxed spontaneously. After stirring overnight at room temperature, water was added dropwise with stirring over 20 min, which again caused refluxing and evolution of much HBr. After stirring for an additional 2 h, water was added and the layers separated and the organic layer washed with water. The organic layer was evaporated in vacuum to give the crude product, which was used directly without purification (1.6 g, 84%). 1H-NMR (CDCl3): 5.30 (s, 4H), 7.44 (m, 2H), 7.62 (m, 2H), 7.87 (m, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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